molecular formula C18H23NO3 B3132825 (R)-4-benzyl-3-(2-cyclohexylacetyl)oxazolidin-2-one CAS No. 378185-92-3

(R)-4-benzyl-3-(2-cyclohexylacetyl)oxazolidin-2-one

Cat. No.: B3132825
CAS No.: 378185-92-3
M. Wt: 301.4 g/mol
InChI Key: ZDGXSVLDHONTSD-MRXNPFEDSA-N
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Description

®-4-benzyl-3-(2-cyclohexylacetyl)oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is of significant interest in organic chemistry due to its potential applications in asymmetric synthesis and medicinal chemistry. The presence of both benzyl and cyclohexyl groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-benzyl-3-(2-cyclohexylacetyl)oxazolidin-2-one typically involves the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl bromide and a suitable base.

    Acylation with Cyclohexylacetyl Group: The final step involves the acylation of the oxazolidinone ring with cyclohexylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of ®-4-benzyl-3-(2-cyclohexylacetyl)oxazolidin-2-one may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the oxazolidinone ring, leading to the formation of alcohol derivatives.

    Substitution: The benzyl and cyclohexyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride and alkyl halides.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted oxazolidinone derivatives.

Scientific Research Applications

Chemistry

®-4-benzyl-3-(2-cyclohexylacetyl)oxazolidin-2-one is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Biology

In biological research, this compound is studied for its potential as a building block in the synthesis of biologically active molecules.

Medicine

The compound’s derivatives are explored for their potential therapeutic properties, including antibacterial and anticancer activities.

Industry

In the industrial sector, ®-4-benzyl-3-(2-cyclohexylacetyl)oxazolidin-2-one is utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-4-benzyl-3-(2-cyclohexylacetyl)oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

  • ®-4-benzyl-3-(2-phenylacetyl)oxazolidin-2-one
  • ®-4-benzyl-3-(2-cyclopentylacetyl)oxazolidin-2-one
  • ®-4-benzyl-3-(2-hexylacetyl)oxazolidin-2-one

Uniqueness

®-4-benzyl-3-(2-cyclohexylacetyl)oxazolidin-2-one is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties, influencing its reactivity and interaction with molecular targets.

Properties

IUPAC Name

(4R)-4-benzyl-3-(2-cyclohexylacetyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c20-17(12-15-9-5-2-6-10-15)19-16(13-22-18(19)21)11-14-7-3-1-4-8-14/h1,3-4,7-8,15-16H,2,5-6,9-13H2/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGXSVLDHONTSD-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)N2C(COC2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CC(=O)N2[C@@H](COC2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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